molecular formula C20H27N3O3 B8237208 benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate

benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate

Cat. No.: B8237208
M. Wt: 357.4 g/mol
InChI Key: XAKMHSGRYJJSDE-HZPDHXFCSA-N
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Description

Benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate is a complex organic compound with the molecular formula C20H27N3O3. It is known for its unique structure, which includes a pyrazole ring substituted with a tert-butyl group and a trans-3-hydroxycyclopentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of tert-butyl hydrazine with a suitable diketone to form the pyrazole ring. This intermediate is then reacted with a cyclopentanone derivative to introduce the trans-3-hydroxycyclopentyl group. Finally, the resulting compound is treated with benzyl chloroformate to form the carbamate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[2-tert-butyl-5-[(1R,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate
  • Benzyl N-[2-tert-butyl-5-[(1S,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate

Uniqueness

Benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its similar compounds .

Properties

IUPAC Name

benzyl N-[2-tert-butyl-5-[(1R,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-20(2,3)23-18(12-17(22-23)15-9-10-16(24)11-15)21-19(25)26-13-14-7-5-4-6-8-14/h4-8,12,15-16,24H,9-11,13H2,1-3H3,(H,21,25)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKMHSGRYJJSDE-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C2CCC(C2)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C(=CC(=N1)[C@@H]2CC[C@H](C2)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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